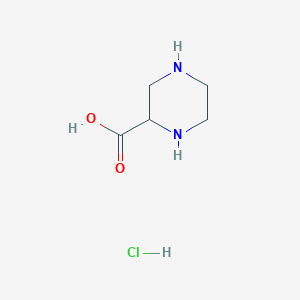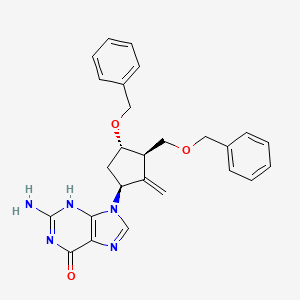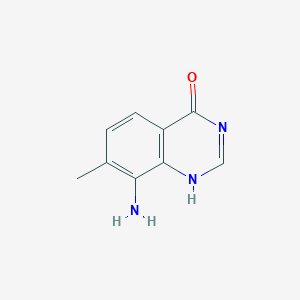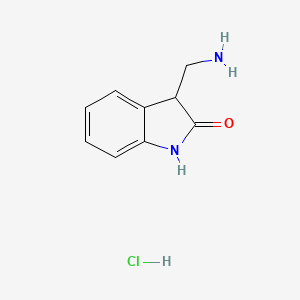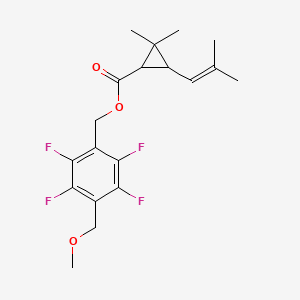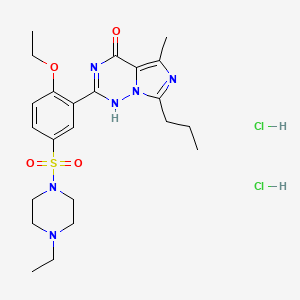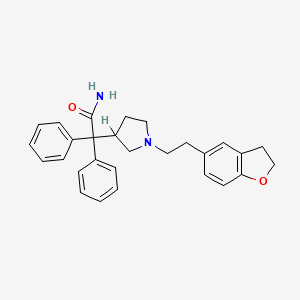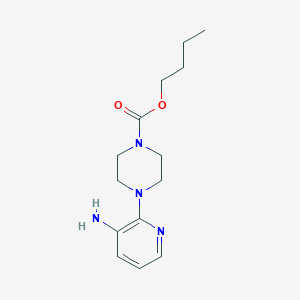![molecular formula C20H24N2O2 B7853863 (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol](/img/structure/B7853863.png)
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol
Übersicht
Beschreibung
The compound is a complex organic molecule with two main structural features: an azabicyclo[2.2.2]octane moiety and a methoxyquinoline moiety . The azabicyclo[2.2.2]octane is a type of bicyclic compound (a compound containing two fused rings) with a nitrogen atom incorporated into the ring structure. The methoxyquinoline part of the molecule is a type of quinoline, a class of organic compounds often used in medicinal chemistry, with a methoxy (-OCH3) group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azabicyclo[2.2.2]octane and methoxyquinoline moieties separately, followed by their combination. The azabicyclo[2.2.2]octane moiety could potentially be synthesized via a cyclization reaction . The methoxyquinoline moiety could be synthesized via a number of methods, including the Skraup synthesis, a method commonly used to synthesize quinolines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azabicyclo[2.2.2]octane and methoxyquinoline moieties . These structural features would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific reactivity of the azabicyclo[2.2.2]octane and methoxyquinoline moieties . For example, the nitrogen atom in the azabicyclo[2.2.2]octane moiety could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the azabicyclo[2.2.2]octane moiety could potentially confer rigidity to the molecule, while the methoxyquinoline moiety could contribute to its overall polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Zinc (II) Complex : A novel polymeric zinc (II) complex containing (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol was synthesized and characterized, revealing insights into its geometrical and thermodynamic properties. Theoretical studies using AM1, PM3, and DFT methods were conducted to explore the complex's properties (Adejoro & Oyeneyin, 2013).
Crystal Structure Analysis : A polymeric zinc(II) complex was synthesized, and its crystal structure was analyzed using single-crystal X-ray diffraction. This analysis revealed a zigzag coordination polymeric complex with extended chains and a tetrahedral geometry (Obaleye, Caira, & Tella, 2007).
Application in Antibacterial Polymers
- Synthesis of Acrylic and Methacrylic Homopolymers : Monomers derived from (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol were synthesized and polymerized to create homopolymers. These homopolymers displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Other Relevant Research
Total NMR Assignment of Cephem Derivatives : Research includes the synthesis and total NMR characterization of cephalosporin derivatives incorporating a moiety similar to (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol for potential use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches (Blau et al., 2008).
Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones : Studies related to the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones using derivatives of (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol for natural product synthesis have been conducted, demonstrating the compound's potential in chemical synthesis (Luo et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-LFDRZELQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




